molecular formula C10H9ClO B1589281 8-chloro-3,4-dihydro-2H-naphthalen-1-one CAS No. 68449-32-1

8-chloro-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1589281
CAS RN: 68449-32-1
M. Wt: 180.63 g/mol
InChI Key: VUPGQWJGLPAGMZ-UHFFFAOYSA-N
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Description

“8-chloro-3,4-dihydro-2H-naphthalen-1-one” is a chemical compound with the CAS number 68449-32-1 . It’s also known as “8-chloro-1-tetralone” or "8-chloro-3,4-dihydronaphthalen-1(2h)-one" . It’s used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of “8-chloro-3,4-dihydro-2H-naphthalen-1-one” is C10H9ClO . The molecular weight is 180.63 g/mol. The IUPAC Standard InChI is InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6H,3,5,7H2 .

Scientific Research Applications

  • Antitumor Activities

    • Application: A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized. These compounds exhibited obvious anticancer activities against various human neoplastic cell lines .
    • Method: The compounds were synthesized by the Claisen–Schmidt condensation reaction and their structures were characterized by NMR, FTIR, and MS spectroscopy .
    • Results: The compounds showed significant antitumor activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
  • Drug Synthesis

    • Application: Compounds similar to “8-chloro-3,4-dihydro-2H-naphthalen-1-one” have been used as intermediates in the synthesis of drugs .
    • Method: The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
    • Results: The outcome of these procedures is the successful synthesis of the target drug .
  • Various Pharmacological Activities

    • Application: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
    • Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
    • Results: These compounds have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
  • Bcl-2 Inhibitors

    • Application: A series of new 3,4-dihydronaphthalen-1(2H)-one derivatives were designed and synthesized as Bcl-2 inhibitors .
    • Method: The compounds were synthesized by the Claisen–Schmidt condensation reaction and their structures were characterized by NMR, FTIR, and MS spectroscopy .
    • Results: The compounds exhibited obvious anticancer activities against various human neoplastic cell lines and their cytotoxicities for LO2 cell lines were lower than DOX .
  • Indole Derivatives

    • Application: Indole derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
    • Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
    • Results: These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
  • 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives

    • Application: 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to 3,4-dihydronaphthalen-1(2H)-one, have been reported to possess various pharmacological activities .
    • Method: The specific methods of application or experimental procedures would depend on the particular pharmacological activity being studied .
    • Results: These compounds have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, AMPA receptor modulators, and more .

Safety And Hazards

“8-chloro-3,4-dihydro-2H-naphthalen-1-one” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

8-chloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPGQWJGLPAGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463668
Record name 8-chloro-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3,4-dihydro-2H-naphthalen-1-one

CAS RN

68449-32-1
Record name 8-chloro-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-3,4-dihydro-2H-naphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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